molecular formula C10H10N2O5 B3051308 METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE CAS No. 328011-26-3

METHYL 2-[(4-NITROPHENYL)CARBAMOYL]ACETATE

Cat. No.: B3051308
CAS No.: 328011-26-3
M. Wt: 238.2 g/mol
InChI Key: NMGFQMDTGKOJGE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenyl)carbamoyl]acetate is a chemical compound with the molecular formula C10H10N2O5 and a molecular weight of 238.2 g/mol . It is also known by its IUPAC name, methyl 3-[(4-nitrophenyl)amino]-3-oxopropanoate . This compound is characterized by the presence of a nitrophenyl group attached to a carbamoyl acetate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-nitrophenyl)carbamoyl]acetate typically involves the reaction of methyl chloroacetate with 4-nitroaniline in the presence of a base such as sodium carbonate . The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-nitrophenyl)carbamoyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(4-nitrophenyl)carbamoyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(4-nitrophenyl)carbamoyl]acetate involves its interaction with specific molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the palladium catalyst. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-nitrophenyl)carbamoyl]acetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research .

Properties

IUPAC Name

methyl 3-(4-nitroanilino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-17-10(14)6-9(13)11-7-2-4-8(5-3-7)12(15)16/h2-5H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGFQMDTGKOJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635936
Record name Methyl 3-(4-nitroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328011-26-3
Record name Methyl 3-(4-nitroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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